molecular formula C22H28N2O4S B458167 N-(2-ETHOXYPHENYL)-3-({2-[(2-ETHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE

N-(2-ETHOXYPHENYL)-3-({2-[(2-ETHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE

Cat. No.: B458167
M. Wt: 416.5g/mol
InChI Key: CLYJJKVFYMPYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ETHOXYPHENYL)-3-({2-[(2-ETHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is a complex organic compound characterized by its unique molecular structureIts molecular formula is C22H28N2O4S, and it has a molecular weight of 416.5 g/mol.

Preparation Methods

The synthesis of N-(2-ETHOXYPHENYL)-3-({2-[(2-ETHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the Ethoxyanilino Intermediate: This step involves the reaction of 2-ethoxyaniline with a suitable acylating agent to form the ethoxyanilino intermediate.

    Oxopropylation: The ethoxyanilino intermediate is then reacted with an oxopropylating agent to introduce the oxopropyl group.

    Sulfanylation: The oxopropylated intermediate undergoes a reaction with a sulfanylation reagent to introduce the sulfanyl group.

    Final Amidation: The final step involves the reaction of the sulfanylated intermediate with 2-ethoxyphenylamine to form the desired compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(2-ETHOXYPHENYL)-3-({2-[(2-ETHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amides or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

N-(2-ETHOXYPHENYL)-3-({2-[(2-ETHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(2-ETHOXYPHENYL)-3-({2-[(2-ETHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction, gene expression, and protein synthesis .

Comparison with Similar Compounds

N-(2-ETHOXYPHENYL)-3-({2-[(2-ETHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE can be compared with other similar compounds, such as:

    3-{[3-(3-ethylanilino)-3-oxopropyl]sulfanyl}-N-(3-ethylphenyl)propanamide: This compound has similar structural features but differs in the substitution pattern on the aromatic ring.

    3-[(2-ethoxyphenyl)amino]-3-oxopropanoic acid: This compound shares the ethoxyanilino group but lacks the sulfanyl and propanamide functionalities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5g/mol

IUPAC Name

3-[3-(2-ethoxyanilino)-3-oxopropyl]sulfanyl-N-(2-ethoxyphenyl)propanamide

InChI

InChI=1S/C22H28N2O4S/c1-3-27-19-11-7-5-9-17(19)23-21(25)13-15-29-16-14-22(26)24-18-10-6-8-12-20(18)28-4-2/h5-12H,3-4,13-16H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

CLYJJKVFYMPYNW-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CCSCCC(=O)NC2=CC=CC=C2OCC

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCSCCC(=O)NC2=CC=CC=C2OCC

Origin of Product

United States

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